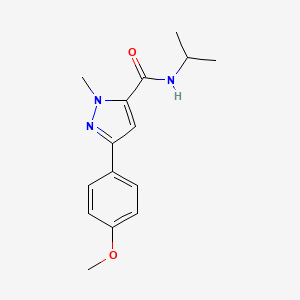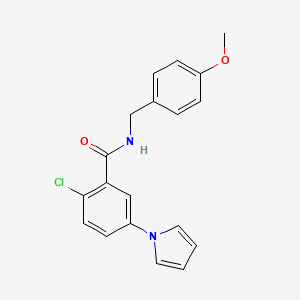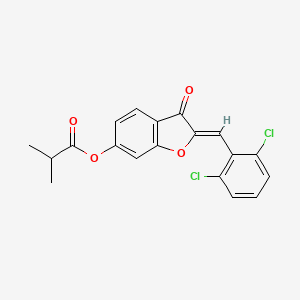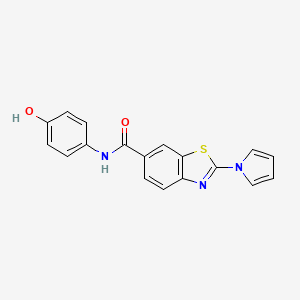![molecular formula C23H31NO6 B14956880 4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B14956880.png)
4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a complex organic compound with a molecular formula of C22H28NO6 This compound is characterized by its chromen-2-one core structure, which is a common motif in various bioactive molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of Hexyl and Dimethyl Groups: The hexyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be attached via esterification or amidation reactions, depending on the desired functional group connectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s chromen-2-one core is known for its bioactivity, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to bioactive molecules, it may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
7-Methylcoumarin: A compound with a similar chromen-2-one core but different substituents.
Flavonoids: A class of compounds with structural similarities, known for their bioactivity.
Coumarin Derivatives: Various derivatives of coumarin that share the chromen-2-one core structure.
Uniqueness
4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H31NO6 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
4-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C23H31NO6/c1-4-5-6-7-9-18-15(2)17-11-12-19(16(3)22(17)30-23(18)28)29-14-20(25)24-13-8-10-21(26)27/h11-12H,4-10,13-14H2,1-3H3,(H,24,25)(H,26,27) |
InChIキー |
NTANGUZPCJVHRW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCCCC(=O)O)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B14956801.png)

![2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B14956822.png)
![8-methyl-11-(4-methylbenzyl)-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B14956823.png)
![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B14956824.png)



![N~2~-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14956848.png)
![4-methoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14956864.png)


![(4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14956892.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956898.png)
